molecular formula C10H7F2NO3 B12869356 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone

1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone

Cat. No.: B12869356
M. Wt: 227.16 g/mol
InChI Key: HIFORKFGEVFTFH-UHFFFAOYSA-N
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Description

1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a difluoromethoxy group attached to the benzoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of 5-(difluoromethoxy)benzoxazole with ethanone under specific conditions. One common method includes the use of a refluxing solvent such as acetonitrile (MeCN) for an extended period (4-38 hours) to achieve the desired product . The reaction may also involve the use of catalysts or reagents like phosphorous oxychloride to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the biological system under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(5-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone include other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to other oxazole derivatives. This makes it valuable in specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C10H7F2NO3

Molecular Weight

227.16 g/mol

IUPAC Name

1-[5-(difluoromethoxy)-1,3-benzoxazol-2-yl]ethanone

InChI

InChI=1S/C10H7F2NO3/c1-5(14)9-13-7-4-6(15-10(11)12)2-3-8(7)16-9/h2-4,10H,1H3

InChI Key

HIFORKFGEVFTFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(O1)C=CC(=C2)OC(F)F

Origin of Product

United States

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